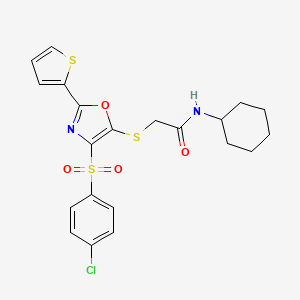

![molecular formula C21H16ClN3OS B2371377 N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-41-7](/img/structure/B2371377.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

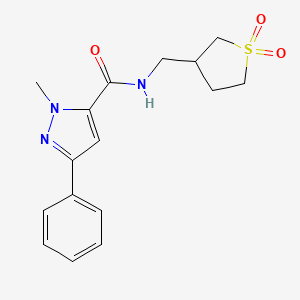

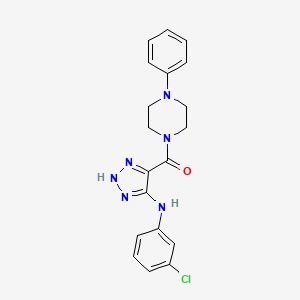

The compound “N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyridine ring, and a benzo[d]thiazole ring with a chlorine substituent. These functional groups could potentially give this compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. The benzothiazole and pyridine rings are aromatic, implying they have a planar geometry and participate in resonance. The presence of the chlorine atom could introduce some polarity to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar amide group and the nonpolar aromatic rings .Scientific Research Applications

Anti-Inflammatory Applications

This compound has been synthesized and evaluated for its anti-inflammatory properties . It has been found to have significant anti-inflammatory activities, which are mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have shown excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Analgesic Applications

The compound has also been evaluated for its analgesic (pain-relieving) properties . Some of the synthesized compounds have shown significant analgesic activities .

Ulcerogenic Applications

The compound has been studied for its ulcerogenic properties . It has been found that the ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Lipid Peroxidation Applications

The compound has been evaluated for its effects on lipid peroxidation . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage.

Anti-Tubercular Applications

Although not directly mentioned in the search results, similar compounds have been studied for their anti-tubercular properties . It’s possible that “N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide” could also have potential applications in this area.

Drug Development Applications

The compound’s properties make it a potential candidate for drug development . Its anti-inflammatory, analgesic, and ulcerogenic properties could be harnessed to develop new drugs for treating various conditions .

Mechanism of Action

Target of Action

The primary target of N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds involved in inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Arachidonic acid is converted into prostaglandins and leukotrienes by the COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound reduces the production of these inflammatory mediators .

Pharmacokinetics

The compound’s anti-inflammatory and analgesic activities suggest it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain . Some derivatives of the compound have shown significant anti-inflammatory and analgesic activities .

Future Directions

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c1-14-5-4-6-15(11-14)20(26)25(13-17-7-2-3-10-23-17)21-24-18-9-8-16(22)12-19(18)27-21/h2-12H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUORMSUQSUFNIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2371294.png)

![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)

![N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2371300.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2371304.png)